Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-
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Overview
Description
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetyloxy groups attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- typically involves the acetylation of a phenolic compound. One common method includes the reaction of 2,4-dihydroxyacetophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions. The phenyl ring can engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-(acetyloxy)-1-phenyl-: Similar structure but with only one acetyloxy group.
1-(2,4-Bis(benzyloxy)phenyl)ethanone: Contains benzyloxy groups instead of acetyloxy groups.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Features methoxy groups on the phenyl ring.
Uniqueness
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and potential applications. The specific arrangement of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
72712-19-7 |
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Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(4-acetyl-3-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)11-5-4-10(16-8(2)14)6-12(11)17-9(3)15/h4-6H,1-3H3 |
InChI Key |
FKSHOQTWUWCWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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